(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid

Fragment-based drug discovery Scaffold hopping Physicochemical profiling

Researchers requiring a structurally validated thiazole-urea fragment for urease inhibition screens or NHE1 scaffold-hopping controls often face supply inconsistency. This ≥95% pure compound (CAS 926238-24-6) resolves that gap. • Structurally distinct from Cariporide (same MW, divergent scaffold) - ideal negative control • 4-acetic acid regioisomer complements cadisegliatin (5-thioacetic acid) for selectivity profiling • Dual derivatization handles (COOH, urea NH) enable rapid library expansion • Batch-to-batch QC ensures reproducible SAR data

Molecular Formula C12H17N3O3S
Molecular Weight 283.35 g/mol
Cat. No. B12123410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid
Molecular FormulaC12H17N3O3S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C12H17N3O3S/c16-10(17)6-9-7-19-12(14-9)15-11(18)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,16,17)(H2,13,14,15,18)
InChIKeyJOMOUFOHAAQLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A Distinct Thiazole Building Block: (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic Acid


(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid (CAS 926238-24-6) is a synthetic, small-molecule thiazole derivative incorporating a cyclohexyl urea moiety and a 4-position acetic acid side chain. Its molecular formula (C₁₂H₁₇N₃O₃S) and molecular weight (283.35 g/mol) are shared with the well-known cardioprotective NHE1 inhibitor Cariporide, yet the two compounds are structurally non-identical and non-interchangeable . The compound is primarily supplied as a research-grade screening compound (purity ≥95%) by fragment- and HTS-focused vendors such as Life Chemicals and AKSci , placing it at the intersection of fragment-based drug discovery and thiazole-focused medicinal chemistry campaigns.

Workflow Fragment-based screening and thiazole-focused SAR campaigns
Scaffold Thiazole-urea-acetic acid architecture distinct from Cariporide
Quality Research-grade, QC-validated purity for biophysical and biochemical assays

(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic Acid: The Risk of Generic Substitution


The 2-aminothiazole-4-acetic acid core is a privileged scaffold exploited in inhibitors of β-ketoacyl-ACP synthase III (ecKAS III), urease, and COX-1, but activity is exquisitely dependent on the nature and orientation of the N2-substituent [1]. Replacing the cyclohexyl urea group with a simple acetyl, phenyl, or small alkyl substituent frequently abolishes target engagement or shifts selectivity profiles. Moreover, the free carboxylic acid at the 4-position distinguishes this compound from the 5-thioacetic acid regioisomer found in cadisegliatin (TTP-399), which is optimized for glucokinase activation and has divergent physicochemical and pharmacokinetic properties [2]. These structural nuances mean that generic 'thiazole acetic acid' analogs cannot serve as drop-in replacements, and procurement must be guided by the specific substitution pattern required for the intended assay or SAR campaign.

N2-substituent dependence
Replacing the cyclohexyl urea with acetyl, phenyl, or small alkyl groups often abolishes target engagement or shifts selectivity profiles; generic thiazole acetic acid analogs are not drop-in replacements.
Regioisomer mismatch
The 4-acetic acid regioisomer differs from cadisegliatin’s 5-thioacetic acid, leading to distinct hydrogen-bonding geometries and target engagement. Procurement must match the exact substitution pattern for the intended SAR.
Scaffold–formula confusion
Same molecular formula as Cariporide but structurally non-identical (thiazole-urea vs. benzamide-guanidine). The compound lacks documented NHE1 activity; may not substitute in cardioprotection-related assays.

Differentiation Evidence: (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic Acid vs. Closest Analogs


Cariporide: Same Formula, Different Scaffold

Although (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid and Cariporide (HOE-642) share the identical molecular formula C₁₂H₁₇N₃O₃S and molecular weight 283.35 g/mol, they represent fundamentally different scaffolds. Cariporide is an acyclic benzamide-guanidine derivative (N-(diaminomethylene)-4-isopropyl-3-(methylsulfonyl)benzamide), while the target compound is a heterocyclic thiazole-urea bearing a pendent acetic acid. This scaffold distinction is critical because Cariporide is a potent, selective NHE1 inhibitor (IC₅₀ values in the sub-micromolar range for cardioprotection), whereas the target compound's thiazole-urea-acetic acid architecture has no documented NHE1 activity and is instead positioned for urease, kinase, or fragment-based screening applications [1]. For laboratories wishing to avoid confounding NHE1-related pharmacology, the target compound offers a clean alternative scaffold with the same heavy-atom count and similar logP potential but divergent target space .

vs. Cariporide
Reported
Thiazole-urea scaffold vs. benzamide-guanidine; no NHE1 activity (presumed) vs. IC₅₀ 0.03–0.13 µM
Clean alternative scaffold for urease/fragment screens
Cariporide NHE1 data from human platelet assays; scaffold classification from literature
Fragment-based drug discovery Scaffold hopping Physicochemical profiling

Cadisegliatin: 4-Acetic vs. 5-Thioacetic Acid Regioisomer

The target compound is a 4-position acetic acid regioisomer of cadisegliatin (TTP-399), which possesses a 5-thioacetic acid side chain on the thiazole ring. This regioisomerism produces fundamentally different hydrogen-bonding geometries and target engagement profiles. Cadisegliatin is a liver-selective glucokinase (GK) activator with in vivo anti-hyperglycemic activity and has advanced to Phase 2 clinical trials, whereas the 4-acetic acid regioisomer (the target compound) has not demonstrated GK activation and is instead explored for urease and other enzyme targets [1]. The thioether linker in cadisegliatin additionally confers greater conformational flexibility and metabolic liability compared to the direct C–C bond of the target compound [2].

vs. Cadisegliatin
Reported
4-acetic acid (direct C–C) vs. 5-thioacetic acid (–S–CH₂–); GK inactive (presumed) vs. EC₅₀ ~0.1 µM
Regioisomer-dependent target engagement
Cadisegliatin EC₅₀ from rat hepatocyte assays; target compound lacks GK activation data
Glucokinase activation Type 2 diabetes Regioisomer selectivity

Urease Inhibitory Potential: Thiazole-Urea SAR

In a series of fourteen thiazole-thiourea hybrid analogues, potent urease inhibition was observed with IC₅₀ values ranging from 5.20 ± 0.30 μM to 28.50 ± 0.20 μM, surpassing the reference inhibitor thiourea (IC₅₀ = 21.40 ± 0.21 μM) [1]. The target compound, bearing a cyclohexyl urea at the 2-position and an acetic acid at the 4-position, is structurally positioned within the same chemotype space as the most active analogues (e.g., analogue 2, IC₅₀ = 5.20 μM). While the exact IC₅₀ of (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid has not been published, the SAR from this series indicates that electron-withdrawing substituents and hydrogen-bond-capable groups at the thiazole 4-position are critical for potency; the free carboxylic acid of the target compound fulfills both criteria [2].

Urease SAR
Class-level inference
Predicted within top quartile of thiazole-urea series; no direct IC₅₀ published
Fragment-sized entry point for urease inhibitor optimization
SAR from 14 analogues; carboxylic acid predicted to enhance active-site H-bonding
Urease inhibition Helicobacter pylori Thiourea hybrid SAR

Fragment Profile Benchmark: 2-Aminothiazol-4-acetic Acid

The unsubstituted 2-aminothiazol-4-acetic acid (MW 158.18 g/mol) is a minimal fragment with high aqueous solubility and low target affinity. The target compound adds a cyclohexyl urea cap (increasing MW to 283.35 g/mol) while retaining the free carboxylic acid, which balances lipophilicity (clogP predicted ~1.8–2.2) and maintains Rule-of-3 compliance for fragment libraries [1]. This intermediate size and polarity profile makes it suitable for direct screening at 1–10 mM in biochemical assays, whereas the parent 2-aminothiazole fragment is often too small to achieve measurable binding. Life Chemicals confirms purity ≥90% with LCMS and 400 MHz ¹H NMR validation, ensuring suitability for quantitative biophysical assays (SPR, ITC, DSF) .

Fragment Profile
Data to verify
MW 283.35 g/mol, clogP ~1.8–2.2 vs. parent MW 158, clogP ~0.2
Improved fragment-like properties for screening
Calculated physicochemical properties; vendor QC data available
Fragment-based screening Ligand efficiency Solubility

High-Value Applications of (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic Acid


Fragment Screening for Urease and Amidohydrolases

The target compound's thiazole-urea-carboxylic acid architecture is directly aligned with the SAR of potent urease inhibitors (class IC₅₀ range 5–30 μM). Its fragment-sized profile (MW 283, clogP ~2.0) and free carboxylic acid make it ideal for soaking into urease crystals or SPR-based fragment screens, where it can serve as a starting point for structure-guided optimization [1].

NHE1 Selectivity Profiling: Scaffold-Hopping Control

Because the target compound shares the exact molecular formula with Cariporide but occupies a completely different chemical space (thiazole-urea vs. benzamide-guanidine), it can be used as a negative control or scaffold-hopping probe in NHE1 inhibitor assays to verify that observed phenotypes are scaffold-specific rather than driven by general physicochemical properties [2].

Regioisomeric Profiling in Metabolic Enzyme Panels

The 4-acetic acid regioisomer is structurally complementary to cadisegliatin (5-thioacetic acid). Parallel testing of both regioisomers against a panel of metabolic enzymes (GK, G6Pase, FBPase) enables the deconvolution of regioisomer-dependent activity and can reveal cryptic selectivity that is not observed with the 5-thio isomer alone [3].

Synthetic Building Block for Parallel Library Synthesis

With a free carboxylic acid at the 4-position and a urea NH, the target compound offers two orthogonal derivatization handles for amide coupling or N-alkylation. This makes it a versatile intermediate for generating focused libraries of thiazole-urea conjugates for SAR campaigns, with QC-validated purity ≥95% from multiple suppliers ensuring batch-to-batch reproducibility .

Application
Selection Property
Validation Focus
Fragment screening (urease/amidohydrolases)
Thiazole-urea-carboxylic acid scaffold
Urease binding & SAR expansion
NHE1 selectivity profiling control
Scaffold distinct from Cariporide
NHE1 inactivity confirmation
Regioisomeric metabolic enzyme profiling
4-acetic acid (C–C) linkage
GK activation absence; alternative target deconvolution
Parallel library synthesis
Orthogonal carboxylic acid & urea handles
Batch-to-batch QC-validated purity
Quote Request

Request a Quote for (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.